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Compound of Interest

Compound Name: Acotiamide impurity 8 Maleate

CAS No.: 185105-17-3

Cat. No.: B602142 Get Quote

Acotiamide is a gastroprokinetic agent utilized in the treatment of functional dyspepsia, a

condition characterized by symptoms like postprandial fullness and upper abdominal bloating.

[1][2] It functions as an acetylcholinesterase inhibitor, enhancing gastric motility.[2] In the

manufacturing and formulation of any active pharmaceutical ingredient (API) such as

Acotiamide, the presence of impurities can significantly impact the quality, safety, and efficacy

of the final drug product.[3] Regulatory bodies worldwide mandate stringent control over these

impurities.

This application note details a robust High-Performance Liquid Chromatography (HPLC)

method for the identification and quantification of Acotiamide Impurity 8 Maleate, a known

related substance. The chemical name for this impurity is N-(2-(Diisopropylamino)ethyl)-2-(5-

hydroxy-2, 4-dimethoxybenzamido) thiazole-4-carboxamide, maleate (1:1), with a CAS Number

of 185105-17-3.[4][5] The methodology described herein is designed to be stability-indicating,

meaning it can effectively separate the impurity from the main Acotiamide peak and other

potential degradation products, ensuring accurate quantification.[3][6][7][8]

Principle of the Method: Reverse-Phase
Chromatography
The analytical method is based on reverse-phase high-performance liquid chromatography

(RP-HPLC). This technique is exceptionally well-suited for separating compounds with varying

polarities, such as Acotiamide and its related impurities. In RP-HPLC, the stationary phase (the
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column) is non-polar (e.g., C18), while the mobile phase is polar. Compounds are separated

based on their hydrophobic interactions with the stationary phase; less polar compounds are

retained longer on the column, resulting in longer retention times. By carefully controlling the

composition of the mobile phase, a precise and reproducible separation of Acotiamide and

Acotiamide Impurity 8 Maleate can be achieved.

Analytical Method Protocol
This protocol is established based on validated methods for Acotiamide analysis and is aligned

with the principles outlined in international regulatory guidelines.[3][6][8]

Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
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Parameter Specification Rationale

Instrument

High-Performance Liquid

Chromatography (HPLC)

system with a PDA or UV

Detector.

Standard equipment for

pharmaceutical analysis,

providing the necessary

sensitivity and selectivity.

Column
C18, 250 mm x 4.6 mm, 5 µm

particle size.

C18 columns offer excellent

hydrophobicity for retaining

and separating Acotiamide and

its impurities.[1][7] The

specified dimensions provide a

good balance of resolution and

analysis time.

Mobile Phase A 0.1% Formic Acid in Water.

An acidic modifier like formic

acid helps to protonate silanol

groups on the column,

reducing peak tailing and

improving peak shape.[3][8]

Mobile Phase B Acetonitrile.

A common organic solvent in

RP-HPLC with good UV

transparency and elution

strength.[3]

Gradient Program

A gradient elution is

recommended to ensure

separation of all potential

impurities with varying

polarities. A typical gradient

might start with a higher

percentage of Mobile Phase A,

gradually increasing the

percentage of Mobile Phase B

to elute more hydrophobic

compounds.

A gradient is crucial for a

stability-indicating method to

resolve early-eluting polar

impurities and late-eluting non-

polar impurities from the main

API peak.[8]

Flow Rate 1.0 mL/min. A standard flow rate for a 4.6

mm internal diameter column,
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providing optimal efficiency.[1]

[3]

Detection Wavelength 282 nm.

This wavelength provides high

sensitivity for both Acotiamide

and its related substances

based on their UV absorbance

spectra.[3]

Column Temperature 40 °C.

Maintaining a constant,

elevated column temperature

ensures reproducible retention

times and can improve peak

symmetry.[3]

Injection Volume 20 µL.

A common injection volume

that balances sensitivity with

the risk of column overloading.

[1][6]

Diluent

Mobile Phase A / Mobile Phase

B mixture (e.g., 70:30 v/v) or

as determined by solubility.

The diluent should fully

dissolve the sample and be

compatible with the mobile

phase to ensure good peak

shape.

Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from preparation to

final data analysis.
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Caption: Analytical workflow for Acotiamide Impurity 8 analysis.
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Detailed Protocols
Preparation of Solutions

Standard Stock Solution (Acotiamide Impurity 8 Maleate):

Accurately weigh approximately 10 mg of Acotiamide Impurity 8 Maleate reference

standard into a 100 mL volumetric flask.

Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.

Allow the solution to cool to room temperature and dilute to the mark with the diluent. This

yields a concentration of approximately 100 µg/mL.

Standard Solution:

Further dilute the Standard Stock Solution to a final concentration appropriate for the

analysis (e.g., 1.0 µg/mL), which typically corresponds to the reporting limit for the

impurity.

Sample Solution (for Drug Substance):

Accurately weigh approximately 100 mg of the Acotiamide sample into a 100 mL

volumetric flask.

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete

dissolution.[9]

Allow the solution to cool and dilute to the mark with the diluent. This yields a sample

concentration of approximately 1000 µg/mL (1 mg/mL).

System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[10]

[11] A solution containing both Acotiamide and a known amount of Impurity 8 should be injected

multiple times (typically 5 or 6 replicates).[12] The results must meet the predefined criteria.
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SST Parameter Acceptance Criteria Purpose

Tailing Factor (T)
T ≤ 2.0 for the Acotiamide

peak.

Measures peak symmetry.

High tailing can affect the

accuracy of integration.[1][3]

Theoretical Plates (N)
N ≥ 2000 for the Acotiamide

peak.

Indicates the efficiency of the

column. Higher numbers mean

better separation power.[3]

Repeatability (%RSD)

Relative Standard Deviation

(RSD) of peak areas from

replicate injections should be ≤

2.0%.

Demonstrates the precision of

the injector and the overall

system.[1][12]

Resolution (Rs)

Resolution between the

Acotiamide peak and the

Impurity 8 peak should be ≥

2.0.

Ensures that the two peaks are

sufficiently separated for

accurate quantification.

Chromatographic Procedure
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline

is achieved.

Inject the diluent (blank) to ensure no interfering peaks are present.

Perform the System Suitability Test as described above.

Once SST criteria are met, inject the standard and sample solutions.

Integrate the peak areas for Acotiamide and Impurity 8 in the sample chromatogram.

Method Validation Principles according to ICH
Guidelines
To ensure this analytical method is suitable for its intended purpose, it must be validated in

accordance with International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).
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[13][14][15] The validation process demonstrates the reliability, accuracy, and precision of the

method.

Specificity: The method's ability to accurately measure the analyte in the presence of other

components like impurities, degradation products, and matrix components is crucial.[16] This

is typically confirmed through forced degradation studies, where the drug is exposed to

stress conditions (acid, base, oxidation, heat, light) to ensure that any resulting degradation

peaks do not interfere with the impurity peak.[3][6][17]

Linearity: This establishes a direct relationship between the concentration of Impurity 8 and

the detector response (peak area) over a specified range.[17][18]

Accuracy: Accuracy is determined by measuring the recovery of a known amount of Impurity

8 spiked into a sample matrix. The results should be close to the true value.[3]

Precision: Assessed at different levels:

Repeatability (Intra-assay precision): The precision over a short interval with the same

analyst and equipment.[15]

Intermediate Precision: Assesses variations within the lab (e.g., different days, analysts, or

equipment).[19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest

concentration of Impurity 8 that can be detected, while the LOQ is the lowest concentration

that can be quantified with acceptable precision and accuracy.[1][3]

Robustness: The method's reliability is tested by making small, deliberate changes to

parameters like mobile phase pH, flow rate, and column temperature to ensure it remains

dependable under minor variations.[3]

Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable

framework for the quantification of Acotiamide Impurity 8 Maleate in pharmaceutical samples.

Adherence to the specified chromatographic conditions, rigorous system suitability testing, and

a comprehensive method validation program will ensure that the analysis yields accurate and
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reproducible results, supporting the quality control and regulatory compliance of Acotiamide

drug products.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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